molecular formula C26H24N4O B6121947 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B6121947
M. Wt: 408.5 g/mol
InChI Key: VBAQRMAORCXAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone, also known as PQQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule has been shown to have a variety of physiological and biochemical effects that make it a valuable tool for studying different cellular processes. In

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act as a cofactor for certain enzymes that are involved in cellular processes such as energy metabolism and oxidative stress. 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has also been shown to activate certain signaling pathways that are involved in cellular survival and growth.
Biochemical and Physiological Effects:
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes that are involved in energy metabolism, such as pyruvate dehydrogenase and complex I of the electron transport chain. 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has also been shown to increase the production of ATP, which is the primary energy source for cells. Additionally, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe tool for studying cellular processes. However, there are some limitations to using 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it can be expensive to synthesize and obtain pure 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone.

Future Directions

There are several future directions for the use of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone in scientific research. One area of interest is the study of its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone could be a valuable tool for studying the role of mitochondria in cellular processes, and for developing therapies for mitochondrial dysfunction. Finally, further research is needed to fully understand the mechanism of action of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone and its potential applications in different areas of scientific research.
Conclusion:
In conclusion, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have a variety of physiological and biochemical effects that make it a valuable tool for studying different cellular processes. While there are still limitations to using 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone in lab experiments, its potential applications in different areas of scientific research make it an exciting area of study for future research.

Synthesis Methods

1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multi-step process that involves the reaction of 2-phenyl-4-quinazolinone with piperazine and 4-bromoacetophenone. The resulting product is then purified through column chromatography to obtain pure 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone. This synthesis method has been optimized to produce high yields of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone with high purity.

Scientific Research Applications

1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antioxidant properties, which makes it a valuable tool for studying oxidative stress in cells. 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has also been shown to promote mitochondrial biogenesis, which can be useful in studying mitochondrial function and dysfunction. Additionally, 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been shown to have neuroprotective properties, which makes it a valuable tool for studying neurodegenerative diseases.

properties

IUPAC Name

1-[4-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-19(31)20-11-13-22(14-12-20)29-15-17-30(18-16-29)26-23-9-5-6-10-24(23)27-25(28-26)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAQRMAORCXAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(2-Phenylquinazolin-4-yl)piperazin-1-yl]phenyl]ethanone

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